
O-TBDPS-Tetradehydropodophyllotoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-TBDPS-Tetradehydropodophyllotoxin is a synthetic derivative of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the Podophyllum plant. This compound is characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) group, which serves as a protecting group for the hydroxyl functionalities. This compound is an intermediate in the synthesis of Tetradehydropodophyllotoxin, which exhibits significant anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-TBDPS-Tetradehydropodophyllotoxin involves the introduction of the tert-butyldiphenylsilyl group to the hydroxyl group of Tetradehydropodophyllotoxin. The reaction typically employs tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched by adding dry methanol, and the product is purified by silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
O-TBDPS-Tetradehydropodophyllotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often employ nucleophiles like fluoride ions to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions include various derivatives of Tetradehydropodophyllotoxin, each with distinct functional groups that can be further utilized in synthetic chemistry and medicinal chemistry.
科学研究应用
O-TBDPS-Tetradehydropodophyllotoxin has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Medicine: It is investigated for its potential anticancer properties, particularly in targeting tubulin and topoisomerase II.
Industry: The compound is used in the development of new pharmaceuticals and chemical intermediates.
作用机制
The mechanism of action of O-TBDPS-Tetradehydropodophyllotoxin involves the inhibition of tubulin polymerization and the inhibition of DNA topoisomerase II. These actions lead to cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells. The compound’s molecular targets include tubulin and topoisomerase II, which are crucial for cell division and DNA replication .
相似化合物的比较
Similar Compounds
Podophyllotoxin: The parent compound from which O-TBDPS-Tetradehydropodophyllotoxin is derived.
Etoposide: A podophyllotoxin derivative used as a chemotherapeutic agent.
Teniposide: Another podophyllotoxin derivative with similar anticancer properties.
Uniqueness
This compound is unique due to the presence of the TBDPS group, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.
属性
分子式 |
C38H36O8Si |
|---|---|
分子量 |
648.8 g/mol |
IUPAC 名称 |
5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C38H36O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20H,21-22H2,1-6H3 |
InChI 键 |
IILUJJXGJVBEGD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C4COC(=O)C4=C(C5=CC6=C(C=C53)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


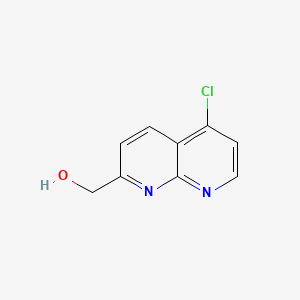
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
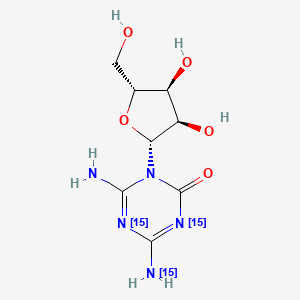
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
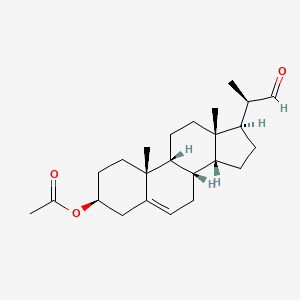
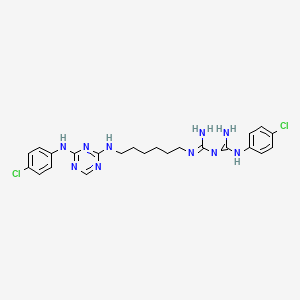
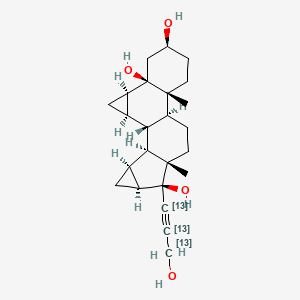
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)

![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
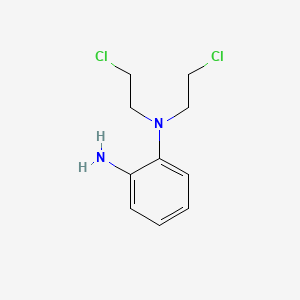
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
